n,n-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline
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Overview
Description
N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline is an organic compound with the molecular formula C15H16N2 It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, which is further connected to a pyridine ring via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline typically involves the reaction of 4-dimethylaminobenzaldehyde with 4-vinylpyridine under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the phenyl and pyridine rings. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, Lewis acids as catalysts.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated products with saturated ethenyl linkage.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to alterations in their function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(pyridin-4-yl)aniline: Lacks the ethenyl linkage, resulting in different electronic properties.
N,N-Diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline: Contains phenyl groups instead of dimethylamino groups, leading to variations in reactivity and applications.
Uniqueness
N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline is unique due to its combination of a dimethylamino group and an ethenyl linkage, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-4-(2-pyridin-4-ylethenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXUVTQYCRSIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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